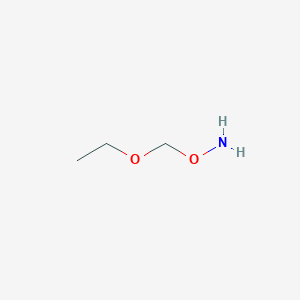
O-(Ethoxymethyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(Ethoxymethyl)hydroxylamine: is an organic compound that belongs to the class of hydroxylamines It is characterized by the presence of an ethoxymethyl group attached to the nitrogen atom of the hydroxylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
O-Alkylation of Hydroxylamine Derivatives: One common method involves the O-alkylation of hydroxylamine derivatives.
Methanolysis of Hydroxylamine Sulfonates: Another method involves the methanolysis of hydroxylamine sulfonates.
Industrial Production Methods: Industrial production methods for O-(ethoxymethyl)hydroxylamine often involve large-scale synthesis using the aforementioned routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: O-(Ethoxymethyl)hydroxylamine can undergo oxidation reactions to form various oxime derivatives.
Reduction: The compound can also be reduced to form amines.
Substitution: this compound can participate in substitution reactions, where the ethoxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed:
Oximes: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Substituted Hydroxylamines: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: O-(Ethoxymethyl)hydroxylamine is used as a reagent in organic synthesis. It is particularly useful in the formation of oxime derivatives, which are important intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms. It can inhibit certain enzymes by forming stable adducts with their active sites .
Medicine: It can be used to modify the structure of existing drugs to improve their efficacy and reduce side effects .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. It can act as a stabilizer and modifier, enhancing the properties of the final product .
Mecanismo De Acción
Molecular Targets and Pathways: O-(Ethoxymethyl)hydroxylamine exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with the active sites of enzymes, inhibiting their activity. This mechanism is particularly useful in the study of enzyme kinetics and the development of enzyme inhibitors .
Comparación Con Compuestos Similares
Methoxyamine: Similar to O-(ethoxymethyl)hydroxylamine but with a methoxy group instead of an ethoxymethyl group.
Hydroxylamine-O-sulfonic acid: Another hydroxylamine derivative with different reactivity and applications.
O-(Diphenylphosphinyl)hydroxylamine: Used as an electrophilic aminating agent.
Uniqueness: this compound is unique due to its specific reactivity and the presence of the ethoxymethyl group. This group imparts distinct chemical properties, making the compound suitable for specialized applications in organic synthesis and materials science .
Propiedades
Número CAS |
162405-10-9 |
|---|---|
Fórmula molecular |
C3H9NO2 |
Peso molecular |
91.11 g/mol |
Nombre IUPAC |
O-(ethoxymethyl)hydroxylamine |
InChI |
InChI=1S/C3H9NO2/c1-2-5-3-6-4/h2-4H2,1H3 |
Clave InChI |
HBHVSARXOQDSIC-UHFFFAOYSA-N |
SMILES canónico |
CCOCON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


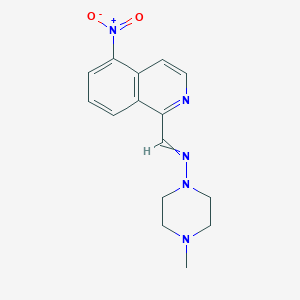
![Propyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14260337.png)
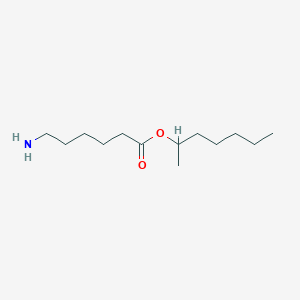
silane](/img/structure/B14260347.png)
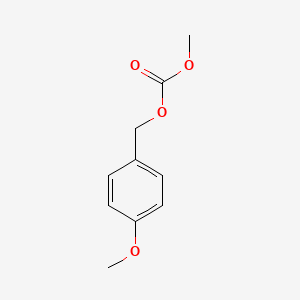
![Methyl 2-{[(ethoxycarbonyl)sulfamoyl]methyl}benzoate](/img/structure/B14260356.png)
![Benzothiazole, 5-[(1,1-dimethylethyl)thio]-2-methyl-](/img/structure/B14260360.png)

![2-Pyrrolidinecarboxamide, N-[(4-methylphenyl)sulfonyl]-, (2S)-](/img/structure/B14260364.png)
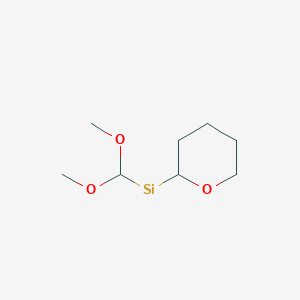
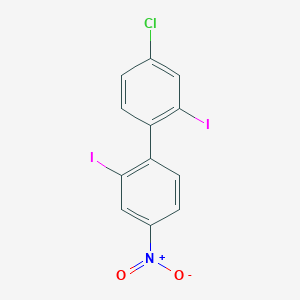
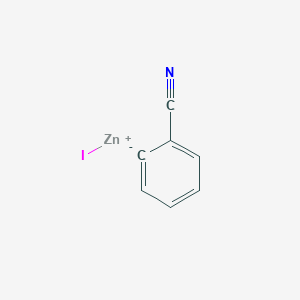
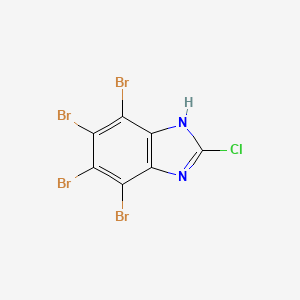
![1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridine](/img/structure/B14260398.png)
